2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid

Lipophilicity Drug-likeness Permeability

2-[4-(2-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid (CAS 439096-40-9) is a synthetic, N-substituted 1,4-benzoxazine derivative with molecular formula C17H14ClNO4 and molecular weight 331.75 g/mol. The compound features a 2-chlorobenzoyl amide substituent at the 4-position of the dihydrobenzoxazine ring and an acetic acid side chain at the 3-position.

Molecular Formula C17H14ClNO4
Molecular Weight 331.75
CAS No. 439096-40-9
Cat. No. B2494003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid
CAS439096-40-9
Molecular FormulaC17H14ClNO4
Molecular Weight331.75
Structural Identifiers
SMILESC1C(N(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3Cl)CC(=O)O
InChIInChI=1S/C17H14ClNO4/c18-13-6-2-1-5-12(13)17(22)19-11(9-16(20)21)10-23-15-8-4-3-7-14(15)19/h1-8,11H,9-10H2,(H,20,21)
InChIKeyUKBQVLNEOLPVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic Acid (CAS 439096-40-9): Structural Profile and Procurement Identity for Research Sourcing


2-[4-(2-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid (CAS 439096-40-9) is a synthetic, N-substituted 1,4-benzoxazine derivative with molecular formula C17H14ClNO4 and molecular weight 331.75 g/mol [1]. The compound features a 2-chlorobenzoyl amide substituent at the 4-position of the dihydrobenzoxazine ring and an acetic acid side chain at the 3-position. It is commercially available from multiple suppliers at purities of 95% (AKSci) to 98% (Leyan) . The compound has been included in PubChem's high-throughput screening library (CID 3555446), with bioassay potency values reported in the range of 10–79 µM across diverse target-based screens, indicating modest, non-selective biological activity consistent with an early-stage screening hit [2].

Why Generic Substitution Is Not Possible for 2-[4-(2-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic Acid: Structural Uniqueness Among N-Substituted Benzoxazine Acetic Acids


The 1,4-benzoxazine-3-acetic acid scaffold supports diverse N4-substitutions that profoundly alter lipophilicity, hydrogen-bonding capacity, and target engagement profiles. The target compound's 2-chlorobenzoyl amide group introduces a distinctive ortho-chloro substituent on the benzoyl ring, which imparts steric hindrance, altered electron distribution, and unique conformational constraints compared to unsubstituted benzoyl, methyl, acetyl, or benzyl analogs available from commercial AldrichCPR libraries [1]. Computed XLogP3 for the target compound is 2.9, compared to an estimated ~1.4 for the N-unsubstituted parent 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid (CAS 933254-03-6), representing a >1.5 log unit increase in lipophilicity [2]. This shift fundamentally alters membrane permeability, protein binding, and pharmacokinetic behavior, meaning that even structurally adjacent analogs cannot serve as drop-in replacements for SAR studies, assay validation, or chemical probe development without introducing uncontrolled variables [3].

Quantitative Differentiation Evidence for 2-[4-(2-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic Acid: Comparator-Based Analysis for Procurement Decisions


Lipophilicity Differentiation: XLogP3 Comparison of N4-Substituted 1,4-Benzoxazine-3-Acetic Acid Analogs

The target compound (2-chlorobenzoyl substituent) exhibits a computed XLogP3 of 2.9, significantly higher than the N4-unsubstituted parent compound 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid (CAS 933254-03-6, estimated XLogP3 ~1.4) [1]. The 4-benzoyl analog (AldrichCPR PH017328) is expected to have an XLogP3 of approximately 2.0–2.5 based on the absence of the chlorine atom, while the 4-methyl analog (CAS 1368688-55-4) would have an XLogP3 near 1.0–1.5. The target compound's ortho-chloro substitution on the benzoyl ring contributes approximately +0.4 to +0.9 log units of additional lipophilicity versus the unsubstituted benzoyl analog, driven by the increased molecular polarizability of chlorine [2].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity: Comparative HBA Count Among N4-Acyl Benzoxazine Analogs

The target compound possesses 4 hydrogen bond acceptors (HBAs), comprising the carbonyl oxygen of the 2-chlorobenzoyl amide, the ring oxygen of the benzoxazine, the carbonyl oxygen of the acetic acid, and the hydroxyl oxygen of the carboxylic acid group [1]. In contrast, the 4-methyl analog (CAS 1368688-55-4) contains only 3 HBAs (lacking the amide carbonyl), and the 4-acetyl analog (CAS 1955540-12-1) contains 4 HBAs but with a smaller acetyl group that offers reduced steric shielding of the amide carbonyl . The ortho-chloro substituent on the benzoyl ring of the target compound may also engage in weak halogen bonding interactions with protein targets, a feature absent in all non-halogenated analogs [2].

Hydrogen bonding Target engagement Solubility

PubChem HTS Activity Fingerprint: Multi-Target Screening Potency Profile

The target compound has been tested in 735 PubChem BioAssays, with reported potency values ranging from 10.0 µM to 79.4 µM across diverse targets including regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, ubiquitin-specific peptidase 8 (USP8), and muscarinic acetylcholine receptor M1 (CHRM1) [1]. This multi-target, micromolar-range activity profile is consistent with a non-optimized screening hit and provides a baseline activity fingerprint. In contrast, the unsubstituted parent compound and simpler N-alkyl analogs have not been screened in comparable panels, meaning the target compound's broad HTS coverage represents a unique data asset for researchers seeking pre-existing screening data to contextualize new assay results [2]. However, no direct head-to-head comparison data with close analogs exist within the same assay panels.

High-throughput screening Polypharmacology Target engagement

Topological Polar Surface Area (TPSA) and Drug-Likeness: Comparative Analysis with Benzoxazine Acetic Acid Derivatives

The target compound has a computed TPSA of 66.84 Ų, which falls within the favorable range for oral bioavailability (<140 Ų per Veber's rules) and below the threshold for significant blood-brain barrier penetration (<90 Ų) . The 2-chlorobenzoyl group adds approximately 20 Ų of polar surface area compared to the 4-methyl analog (estimated TPSA ~46 Ų), while maintaining TPSA well below the 4-benzyl analog (estimated TPSA ~49 Ų) [1]. The carboxylic acid moiety contributes ~37 Ų to TPSA across all analogs in this series, but the amide carbonyl of the target compound's 2-chlorobenzoyl group provides an additional ~20 Ų of polar surface that is absent in the 4-methyl analog [2]. This places the target compound in a distinct TPSA regime that balances permeability with solubility.

Drug-likeness Oral bioavailability CNS penetration

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty

The target compound has 3 rotatable bonds (the acetic acid C-C bond, the benzoyl C-N bond, and the benzoyl ring-to-carbonyl bond), as computed by PubChem [1]. The 4-methyl analog (CAS 1368688-55-4) also has 3 rotatable bonds but lacks the benzoyl ring, while the 4-benzyl analog (CAS 1031630-58-6) has 4 rotatable bonds due to the additional methylene linker. The 2-chlorobenzoyl group of the target compound introduces partial conformational restriction through steric interaction between the ortho-chloro substituent and the benzoxazine ring, potentially reducing the entropic penalty upon target binding compared to the unsubstituted 4-benzoyl analog, which has greater rotational freedom around the benzoyl C-C bond [2].

Conformational entropy Binding affinity Ligand efficiency

Commercial Purity and Availability: Batch Consistency Across Suppliers

The target compound is commercially available at two documented purity grades: 95% (AKSci, catalog 6231CK) and 98% (Leyan, catalog 1670397) . Both suppliers provide the compound as a solid with long-term storage at -20°C under dry, light-protected conditions . In contrast, the unsubstituted 4-benzoyl analog (Sigma-Aldrich PH017328) and 4-benzyl analog (PH016844) are available only through the AldrichCPR (Custom Plating Request) program, which implies limited stock, variable lead times, and no guaranteed batch-to-batch consistency documentation . The target compound's availability from two independent suppliers with explicit purity specifications reduces single-supplier dependency risk for ongoing research campaigns.

Quality control Reproducibility Supply chain

Optimal Research and Industrial Application Scenarios for 2-[4-(2-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic Acid Based on Verified Evidence


Medicinal Chemistry Hit-to-Lead Campaigns Requiring Pre-Existing HTS Activity Context

This compound's 735-entry PubChem BioAssay dataset—with potency values spanning 10.0 to 79.4 µM across RGS4, OPRM1, ADAM17, USP8, and CHRM1 targets—provides an immediate activity baseline for hit-to-lead optimization [1]. Researchers initiating new screening campaigns can use this existing data to contextualize fresh assay results, reducing broad-panel screening costs. The compound's intermediate TPSA (66.84 Ų) and XLogP3 (2.9) position it favorably for cell permeability, while the carboxylic acid handle enables straightforward derivatization into amides, esters, or hydroxamic acids for SAR expansion .

Chemical Probe Development Leveraging Halogen Bonding Interactions

The unique ortho-chloro substituent on the benzoyl ring enables halogen bonding interactions with protein targets that cannot be achieved with non-halogenated analogs such as the 4-benzoyl or 4-methyl variants [1]. This feature is particularly relevant for programs targeting proteins with halogen-binding pockets (e.g., kinases, GPCRs, and bromodomains). The compound's 3-rotatable-bond scaffold with partial conformational restriction from the ortho-chloro group may confer improved binding enthalpy relative to the more flexible 4-benzyl analog, which carries a higher entropic penalty .

Pharmacokinetic Profiling Studies Requiring Moderately Lipophilic Benzoxazine Scaffolds

With an XLogP3 of 2.9—approximately 1.5 log units higher than the unsubstituted parent benzoxazine acetic acid—this compound is suited for studies investigating the impact of enhanced lipophilicity on membrane permeability, metabolic stability, and plasma protein binding within the benzoxazine chemical series [1]. Its TPSA of 66.84 Ų indicates likely oral bioavailability potential (well within Veber's <140 Ų threshold), making it a candidate for in vitro ADME profiling prior to more resource-intensive in vivo pharmacokinetic studies .

Multi-Target Polypharmacology Profiling in CNS and Inflammation Networks

The compound's HTS activity against mu-opioid receptor (OPRM1), muscarinic acetylcholine receptor M1 (CHRM1), and ADAM17 (a sheddase involved in TNF-α processing) suggests potential utility in polypharmacology studies exploring overlapping CNS and inflammatory signaling pathways [1]. While the micromolar-range potencies indicate the compound is not itself a drug candidate, its multi-target engagement profile makes it a useful tool compound for systems-level pharmacology studies investigating target interplay in neuroinflammation or pain models .

Quote Request

Request a Quote for 2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.